METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Overview
Description
Methyl 4-[(4-tert-butylbenzoyl)amino]-1-isopropyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure. This compound is characterized by the presence of a tert-butylbenzoyl group, an isopropyl group, a trifluoromethyl group, and a pyrrole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves multiple steps. One common method includes the Claisen condensation reaction, where methyl 4-tert-butylbenzoate reacts with 4-methoxyacetophenone . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the pyrrole ring. Common reagents used in these reactions include hydrogen, palladium on activated charcoal, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[(4-tert-butylbenzoyl)amino]-1-isopropyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butylbenzoyl group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include methyl 4-tert-butylbenzoate, 4-tert-butylbenzoyl chloride, and 4-tert-butylbenzoic acid . Compared to these compounds, METHYL 4-(4-TERT-BUTYLBENZAMIDO)-2-METHYL-5-OXO-1-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a more complex structure, which imparts unique chemical properties and potential applications. The presence of the pyrrole ring and the trifluoromethyl group distinguishes it from other similar compounds, making it a valuable compound for specialized research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(4-tert-butylbenzoyl)amino]-2-methyl-5-oxo-1-propan-2-yl-4-(trifluoromethyl)pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2O4/c1-12(2)27-13(3)16(18(29)31-7)21(19(27)30,22(23,24)25)26-17(28)14-8-10-15(11-9-14)20(4,5)6/h8-12H,1-7H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITDZVFZQNSMOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1C(C)C)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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